Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a trichloromethyl group and an ethyl ester group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate typically involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This intermediate undergoes cyclization to form the desired triazine compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be replaced by nucleophiles under suitable conditions.
Electrophilic addition: The triazine ring can participate in electrophilic addition reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused heterocycles.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic addition: Reagents like bromine or chlorine in the presence of a catalyst.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products: The major products formed from these reactions include various substituted triazines and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-s-triazine: Known for its anticancer activity.
Hydroxymethylpentamethylmelamine: A metabolite with significant biological activity.
Uniqueness: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate stands out due to its trichloromethyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
30362-19-7 |
---|---|
Molecular Formula |
C7H7Cl3N4O2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C7H7Cl3N4O2/c1-2-16-4(15)3-12-5(7(8,9)10)14-6(11)13-3/h2H2,1H3,(H2,11,12,13,14) |
InChI Key |
OBRMNGGSPAAIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.